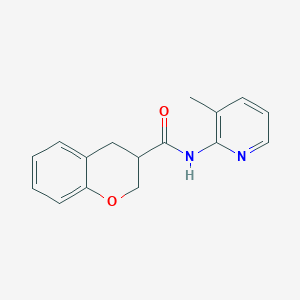![molecular formula C14H18N2O2 B7465396 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. It is commonly known as MPMD or Ro 20-1724. This compound has been extensively studied for its potential applications in the field of scientific research, particularly in the study of cyclic nucleotide phosphodiesterases (PDEs).
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves the inhibition of this compound, which leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific PDE isoform that is inhibited. Some of the effects that have been observed include vasodilation, inhibition of platelet aggregation, anti-inflammatory effects, and modulation of immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione in lab experiments is its potent and selective inhibition of this compound. This makes it a valuable tool for studying the role of this compound in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experimental settings.
Future Directions
There are several future directions for research on 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione. One potential direction is the development of new analogs with improved selectivity and potency for specific PDE isoforms. Another direction is the investigation of the role of this compound in various disease states, such as cancer, cardiovascular disease, and neurological disorders. Additionally, the use of this compound as a therapeutic agent for these conditions could also be explored.
Synthesis Methods
The synthesis of 3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(4-methylphenyl)-5-propan-2-ylimidazolidine-2,4-dione.
Scientific Research Applications
3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione has been extensively studied for its potential applications in the field of scientific research. It is a potent and selective inhibitor of cyclic nucleotide phosphodiesterases (this compound), which are enzymes that play a key role in the regulation of intracellular levels of cyclic nucleotides such as cAMP and cGMP.
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-13(17)16(14(18)15-12)8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTUTSLFWASAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)

![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B7465324.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-thiophen-2-ylacetate](/img/structure/B7465330.png)
![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)


![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)